Benzo[b]thiophene-2-ethanol
CAS No.: 30962-69-7
Cat. No.: VC3775432
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30962-69-7 |
|---|---|
| Molecular Formula | C10H10OS |
| Molecular Weight | 178.25 g/mol |
| IUPAC Name | 2-(1-benzothiophen-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 |
| Standard InChI Key | AMFBMJOMAZEXAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(S2)CCO |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)CCO |
Introduction
Chemical Structure and Properties
Benzo[b]thiophene-2-ethanol, also known as 1-(Benzo[b]thiophen-2-yl)ethanol, is characterized by a bicyclic structure consisting of a benzene ring fused with a thiophene ring, with an ethanol group attached at the 2-position. The compound exhibits important physicochemical properties that contribute to its usefulness in various applications.
Physical and Chemical Characteristics
The compound possesses distinct physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 51868-95-2 |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in ethanol, acetone, and chloroform; insoluble in water |
| Alternative Names | 1-Benzo[b]thiophen-2-ylethanol, 2-(hydroxyethyl)benzothiophene, 1-(1-benzothiophen-2-yl)ethan-1-ol |
The chemical structure features a hydroxyl group that provides opportunities for various chemical transformations, making the compound valuable as a synthetic intermediate .
Structural Isomerism and Derivatives
Benzo[b]thiophene-2-ethanol exists in different isomeric forms, including the (R)-1-(benzo[b]thiophen-2-yl)ethanol, which possesses specific stereochemical properties. The stereoisomers may exhibit different biological activities, an important consideration in pharmaceutical applications . The compound is structurally related to, but distinct from, 2-ethylbenzo[b]thiophene, which lacks the hydroxyl group .
Synthesis Methods
Several synthetic routes have been developed for the preparation of benzo[b]thiophene derivatives, including Benzo[b]thiophene-2-ethanol. These methods employ various reaction conditions and starting materials to achieve efficient synthesis.
General Synthetic Approaches
Benzo[b]thiophene derivatives can be synthesized through several approaches, including:
Grignard Reaction
One synthetic pathway involves a microwave-supported Grignard reaction using benzo[b]thiophene-2-carboxaldehydes with vinyl magnesium bromide, followed by oxidation of the corresponding alcohols with MnO₂ . The synthetic route is outlined as follows:
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Reaction of benzo[b]thiophene aldehydes with vinyl magnesium bromide
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Formation of intermediary alcohols
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Oxidation to yield the desired products
Reductive Methods
The compound can also be synthesized through reduction of the corresponding ketone. For instance, 1-(Benzo[b]thiophen-2-yl)ethanol can be prepared from 2-acetylbenzo[b]thiophene through reduction .
Alternative Synthetic Pathways
Several related compounds in the benzo[b]thiophene family are synthesized using various methods, providing insight into potential routes for Benzo[b]thiophene-2-ethanol synthesis:
Intramolecular Wittig Reaction
This approach involves:
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Using 2-mercaptobenzenemethanol as the starting material
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Formation of Wittig reagent via coupling reaction with triphenylphosphine hydrobromide
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Formation of the benzothiophene ring through reaction with appropriate acyl chlorides
Aryne Reaction Method
A one-step synthesis approach utilizing aryne reaction with alkynyl sulfides has been reported for benzothiophene derivatives, potentially applicable to Benzo[b]thiophene-2-ethanol synthesis with modifications .
Applications and Biological Activities
Benzo[b]thiophene-2-ethanol demonstrates significant potential across multiple application domains, particularly in pharmaceutical research and development.
Role as a Synthetic Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules:
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It is utilized to prepare amino sugar and related sugar derivatives of indolopyrrolocarbazoles, which have demonstrated antitumor properties
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It functions as a precursor in the synthesis of various benzothiophene derivatives with diverse pharmacological activities
Relationship to Therapeutic Compounds
Benzo[b]thiophene-2-ethanol has been identified as an impurity of Zileuton, a clinically important 5-lipoxygenase inhibitor used in asthma treatment. Zileuton inhibits the initial enzyme in the biosynthesis of leukotrienes from arachidonic acid, providing anti-inflammatory effects .
Biological Activities of Related Benzothiophene Derivatives
The benzothiophene scaffold, which forms the core structure of Benzo[b]thiophene-2-ethanol, exhibits multiple biological activities that highlight the potential importance of this compound class:
| Parameter | Classification |
|---|---|
| Hazard Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) |
Research Developments and Future Perspectives
Current research involving benzothiophene derivatives indicates several promising directions that may involve Benzo[b]thiophene-2-ethanol.
Current Research Focus
Recent studies have focused on developing new benzothiophene-based compounds with enhanced pharmacological properties:
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Development of acylhydrazones built from various aromatic or heteroaromatic aldehydes and benzothiophene-2-carboxylic hydrazides for antimicrobial applications
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Synthesis and evaluation of benzothiophene-chalcones as cholinesterase inhibitors for potential treatment of neurodegenerative conditions
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Preparation of benzothiophene derivatives with arylpiperazine moieties using ketopropyl and hydroxypropyl spacers as connecting chains
Structure-Activity Relationship Studies
Structure-activity relationship studies of benzothiophene derivatives suggest that modifications to the core structure, including variations at the 2-position where the ethanol group is located in Benzo[b]thiophene-2-ethanol, can significantly influence biological activities. The presence of hydroxyl groups, as found in Benzo[b]thiophene-2-ethanol, may contribute to specific biological interactions through hydrogen bonding .
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